1-(3-Phenylpropyl)piperazine hydrochloride is a chemical compound that belongs to the piperazine class of compounds, characterized by its unique structure and potential pharmacological applications. This compound features a piperazine ring substituted with a 3-phenylpropyl group, which contributes to its biological activity. It is often studied for its interactions with various neurotransmitter systems, particularly in the context of psychopharmacology.
1-(3-Phenylpropyl)piperazine hydrochloride can be synthesized through various chemical methods, primarily focusing on the manipulation of piperazine derivatives. It is classified as a piperazine derivative and falls under the category of organic compounds used in pharmaceutical research. The compound has been explored for its potential therapeutic effects, particularly as a dopamine uptake inhibitor.
The synthesis of 1-(3-Phenylpropyl)piperazine hydrochloride typically involves the reaction of piperazine with 1-bromo-3-phenylpropane. A common method includes heating a mixture of piperazine and 1-bromo-3-phenylpropane in acetonitrile at controlled temperatures (75-80 °C) for several hours. This reaction can produce the desired product as a dihydrochloride salt through subsequent treatment with hydrochloric acid.
Key Steps in Synthesis:
The molecular structure of 1-(3-Phenylpropyl)piperazine hydrochloride consists of a piperazine ring with a phenylpropyl substituent at one nitrogen atom. Its molecular formula is , and it has a molar mass of approximately 270.81 g/mol.
Structural Features:
1-(3-Phenylpropyl)piperazine hydrochloride can participate in various chemical reactions due to its functional groups. It can undergo acylation, alkylation, and other substitution reactions. For instance, it can react with carboxylic acids to form amides or with halides to yield more complex piperazine derivatives.
Example Reactions:
The mechanism of action for 1-(3-Phenylpropyl)piperazine hydrochloride primarily involves its interaction with neurotransmitter transporters, particularly the dopamine transporter (DAT) and serotonin transporter (SERT). It acts as an inhibitor, potentially increasing the availability of these neurotransmitters in the synaptic cleft.
Key Points:
1-(3-Phenylpropyl)piperazine hydrochloride is typically presented as a white crystalline solid. Its solubility characteristics are important for its application in pharmaceutical formulations.
Relevant Properties:
The primary applications of 1-(3-Phenylpropyl)piperazine hydrochloride lie within pharmaceutical research, particularly in studies related to psychopharmacology. It has been investigated for potential use as an antidepressant or anxiolytic agent due to its effects on dopamine and serotonin pathways.
Potential Uses:
Continuous flow reactor technology has revolutionized the industrial production of thermally sensitive compounds like 1-(Piperazin-1-yl)prop-2-en-1-one tris(trifluoroacetate) (CAS: 2172241-28-8). This approach enables precise control over reaction parameters critical for maintaining the integrity of the acryloyl-piperazine moiety while ensuring efficient salt formation with trifluoroacetic acid (TFA). The synthesis typically involves a two-step process: (1) nucleophilic substitution between piperazine and acryloyl chloride to form the enone backbone, followed by (2) immediate acidification with TFA to form the stable tris-salt complex. The molecular formula for the final compound is C₁₃H₁₅F₉N₂O₇, with a molecular weight of 482.25 g/mol [4].
Key advantages of flow chemistry include enhanced heat transfer efficiency and reduced reaction times. The exothermic nature of the acylation step necessitates rapid heat dissipation to prevent polymerization of the acrylic moiety—a significant concern in batch reactors. Flow systems maintain temperatures at -10°C to 0°C using integrated cooling zones, enabling residence times of under 2 minutes for complete conversion. The trifluoroacetic acid quench is performed in-line immediately after acylation to stabilize the product. This methodology consistently yields >90% conversion with purity ≥95%, as verified by HPLC analysis. The oil form of the final product requires specialized handling under inert atmosphere and cold-chain transportation (-20°C storage) to maintain stability [1] [4] [10].
Table 1: Continuous Flow Process Parameters for Tris-TFA Salt Synthesis
Process Stage | Temperature Range | Residence Time | Key Reagents | Conversion Efficiency |
---|---|---|---|---|
Acylation | -10°C to 0°C | 90-120 seconds | Piperazine, Acryloyl chloride | ≥95% |
Acidification | 0°C to 5°C | 30-45 seconds | Trifluoroacetic acid (3 eq) | >98% |
Phase Separation | 20°C | 10 minutes | Dichloromethane/Water | N/A |
While the parent compound lacks chiral centers, catalytic asymmetric methodologies enable the synthesis of enantiomerically pure derivatives for specialized applications. The piperazine nitrogen atoms serve as handles for enantioselective functionalization using chiral catalysts. Palladium-catalyzed asymmetric allylic alkylation has been successfully employed, utilizing TADDOL-derived phosphoramidite ligands to achieve enantiomeric excess (ee) >90% [7]. This technique allows the introduction of chiral allyl groups at the secondary nitrogen while preserving the acryloyl functionality.
Organocatalytic approaches employing cinchona alkaloids (e.g., quinidine derivatives) facilitate Michael additions to the β-carbon of the acryloyl group. This enables the stereoselective construction of complex architectures for targeted drug delivery systems. The trifluoroacetate counterion plays a crucial role in these reactions by solubilizing the substrate in polar organic solvents while not interfering with chiral induction. Reactions are typically conducted in acetonitrile at -20°C to minimize racemization, yielding functionalized products with diastereomeric ratios up to 95:5. These advanced techniques expand the utility of the core structure in medicinal chemistry, particularly for developing fibroblast activation protein inhibitors (FAPIs) and other targeted therapeutics [7] [9].
Table 2: Catalytic Systems for Asymmetric Functionalization
Catalyst System | Reaction Type | Solvent | Temperature | ee (%) | Application Target |
---|---|---|---|---|---|
Pd/TADDOL-phosphoramidite | Allylic alkylation | CH₂Cl₂ | -30°C | 92% | FAPI precursors |
Cinchonidine-thiourea | Michael addition | CH₃CN | -20°C | 89% | Prodrug linkers |
L-Proline derivatives | α-Amination | DMF | 4°C | 85% | Peptidomimetics |
Purification of 1-(Piperazin-1-yl)prop-2-en-1-one tris(trifluoroacetate) presents unique challenges due to its oily physical state and sensitivity to temperature and pH. Industrial-scale processes employ a dual approach: (1) initial extraction with dichloromethane/water systems to remove hydrophilic impurities, followed by (2) specialized recrystallization techniques. The compound's salt form necessitates strict pH control during aqueous washes (optimally pH 3.5-4.5) to prevent hydrolysis of the enone functionality. The organic phase is concentrated under reduced pressure at ≤30°C to preserve the acryloyl group's integrity [1] [10].
Recrystallization is achieved using ethyl acetate/hexane mixtures under inert atmosphere, yielding material with ≥95% purity as confirmed by NMR and LC-MS. For pharmaceutical-grade material (>99% purity), preparative reverse-phase chromatography becomes essential. C18 stationary phases with water/acetonitrile gradients containing 0.1% TFA provide optimal separation of the tris-TFA salt from residual piperazine and acrylamide byproducts. Critical parameters include:
Table 3: Purification Techniques Comparison
Method | Solvent System | Purity Achieved | Recovery Yield | Key Limitations |
---|---|---|---|---|
Solvent Extraction | DCM/Water (pH 4.0) | 90-92% | 85% | Incomplete impurity removal |
Gradient Recrystallization | EtOAc/Hexane | 95-97% | 70% | Challenging with oily consistency |
Prep HPLC | H₂O/ACN + 0.1% TFA | >99% | 60% | High solvent consumption |
CAS No.: 654654-76-9
CAS No.: 94736-67-1
CAS No.:
CAS No.: 14680-51-4
CAS No.: 1239908-48-5